molecular formula C28H26N4O3S B2910242 N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536708-35-7

N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2910242
CAS No.: 536708-35-7
M. Wt: 498.6
InChI Key: FUIQWRNCEIJOSV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a thioacetamide moiety linked to an N-(2,3-dimethylphenyl) substituent. The ethoxy group enhances lipophilicity, while the thioacetamide linkage contributes to hydrogen-bonding interactions critical for receptor binding .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-4-35-20-14-12-19(13-15-20)32-27(34)26-25(21-9-5-6-10-23(21)30-26)31-28(32)36-16-24(33)29-22-11-7-8-17(2)18(22)3/h5-15,30H,4,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIQWRNCEIJOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxyphenyl and dimethylphenyl groups. The final step involves the formation of the thioacetamide linkage.

    Preparation of Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of Dimethylphenyl Group: Similar to the ethoxyphenyl group, this step involves electrophilic aromatic substitution.

    Formation of Thioacetamide Linkage: This step typically involves the reaction of the intermediate with thioacetic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidoindole Core

Position 3 Modifications
  • The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide (536715-23-8) demonstrates how halogenation can stabilize π-π stacking interactions .
  • 3-(3,4-Dimethoxyphenyl) Analog (): Introducing two methoxy groups (C₆H₃(OCH₃)₂) increases polarity and hydrogen-bonding capacity, as seen in 888442-02-2 (C₂₈H₂₆N₄O₄S). This modification may improve metabolic stability compared to the mono-ethoxy group in the target compound .
Position 2 Thioacetamide Modifications
  • N-(4-Methylphenyl) vs. N-(2,3-Dimethylphenyl) ( vs. In contrast, 537667-86-0 (N-(4-methylphenyl)) lacks this steric effect, which may reduce selectivity .
  • Cycloalkyl and Heteroaromatic Substituents (): Derivatives like N-cyclopentyl (compound 11) and N-(thiazol-2-yl) (compound 21) exhibit varied yields (76% vs. 21.1%), highlighting synthetic challenges with bulkier or heterocyclic amines. The thiazole-containing analog’s low yield suggests steric hindrance during coupling .

Physicochemical and Pharmacokinetic Properties

Compound (CAS/ID) Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C₂₈H₂₆N₄O₃S 514.6* 4-Ethoxyphenyl, 2,3-dimethylphenyl ~3.8
536715-23-8 () C₂₅H₂₀ClN₅O₂S 489.97 4-Chlorophenyl, 3-methoxyphenyl ~4.1
888442-02-2 () C₂₈H₂₆N₄O₄S 514.6 3,4-Dimethoxyphenyl, 4-methylbenzyl ~2.9
379243-78-4 () C₂₃H₂₃N₅O₂S₂ 465.59 Cyclopenta-thienopyrimidine ~3.5

*Molecular weight inferred from analogs due to lack of explicit data.

  • Lipophilicity : The 4-chlorophenyl analog (logP ~4.1) is more lipophilic than the target compound, favoring membrane permeability but risking off-target binding. The dimethoxy analog (logP ~2.9) balances solubility and absorption .
  • Metabolic Stability : Ethoxy and methoxy groups are susceptible to oxidative metabolism, whereas chloro substituents resist degradation, prolonging half-life .

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound was synthesized through a series of reactions involving thioxoquinazolinone derivatives. The synthesis typically involves the Mannich reaction using anthranilic acid and various secondary amines in the presence of formaldehyde. The structures of the synthesized compounds were confirmed using spectral analysis techniques such as FTIR, NMR, and mass spectrometry .

Antimicrobial Activity

The compound demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies showed effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus and Streptococcus aureus.
  • Gram-negative bacteria : Escherichia coli and Proteus vulgaris.
  • Fungi : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values indicated that the compound was more effective than standard antibiotics like amikacin and fluconazole .

PathogenMIC (µg/mL)Standard Control
Staphylococcus aureus10Amikacin (10)
Escherichia coli15Amikacin (10)
Candida albicans20Fluconazole (20)

Anticonvulsant Activity

In addition to antimicrobial properties, the compound exhibited anticonvulsant activity evaluated through the maximal electroshock (MES) convulsion method. The results indicated that certain derivatives showed significant protection against induced seizures, suggesting a potential therapeutic role in epilepsy management .

The biological activity of this compound may be attributed to the following mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound's structure allows it to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Modulation of Neurotransmitter Release : Its anticonvulsant effects may be linked to modulation in neurotransmitter release or receptor activity within the central nervous system.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited enhanced activity against resistant strains of bacteria .
  • Comparative Analysis : Research comparing this compound with other known antimicrobial agents found it to be significantly more effective against certain strains of bacteria and fungi .

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